8,10-Dimethyl-2-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one
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Overview
Description
8,10-Dimethyl-2-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the dibenzooxazepine family. This compound is characterized by its unique structure, which includes a morpholinosulfonyl group and two methyl groups attached to the dibenzooxazepine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,10-Dimethyl-2-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the N-arylation of 2-aminophenol with 2-halogenated benzoic acids, followed by intramolecular cyclization to form the dibenzooxazepine core .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
8,10-Dimethyl-2-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield the corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted dibenzooxazepines, and reduced amine derivatives .
Scientific Research Applications
8,10-Dimethyl-2-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable photophysical properties
Mechanism of Action
The mechanism of action of 8,10-Dimethyl-2-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by modulating neurotransmitter receptors or enzymes involved in signal transduction pathways. The morpholinosulfonyl group is believed to enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[B,F][1,4]oxazepin-11(10H)-one: Lacks the dimethyl and morpholinosulfonyl groups, resulting in different chemical and biological properties.
10,11-Dihydro-5H-dibenzo[B,F]azepine: A structurally related compound with applications in organic electronics.
N-Arylated dibenzo[B,E][1,4]oxazepin-11(5H)-ones: Similar core structure but different substituents, leading to varied reactivity and applications
Uniqueness
The presence of the morpholinosulfonyl group and the two methyl groups in 8,10-Dimethyl-2-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H20N2O5S |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
3,5-dimethyl-8-morpholin-4-ylsulfonylbenzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C19H20N2O5S/c1-13-3-5-18-16(11-13)20(2)19(22)15-12-14(4-6-17(15)26-18)27(23,24)21-7-9-25-10-8-21/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
QQEOSMJZJDXNFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)S(=O)(=O)N4CCOCC4)C(=O)N2C |
Origin of Product |
United States |
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